

Encorafenib pharmacokinetics profile Cmax AUC half-life

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Compound Focus: Encorafenib

CAS No.: 1269440-17-6

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Encorafenib Pharmacokinetic Parameters at a Glance

Parameter	Value / Finding	Conditions / Note
Cmax	72.54 µg/L [1]	Single dose in rats; human dose is 300-450 mg QD [2] [3] [4]
Tmax	~2 hours [1] [5] [6]	Rapidly absorbed [5] [6]
AUC	Data from bioanalytical method: 3.75-150 µg/L linear range for calibration [1] [7]	-
Half-life (T _{1/2})	~3.5 to 6 hours (plasma elimination) [5] [6]	Differs from prolonged target binding half-life (>30 hours) [5]
Oral Bioavailability	≥86% [8] [5]	High fraction absorbed
Primary Metabolite	LHY746 (M42.5) via N-dealkylation [8]	Formed by CYP3A4; considered inactive [3] [8]
Protein Binding	86% [6]	-

Parameter	Value / Finding	Conditions / Note
Route of Elimination	~47% feces (5% as parent), ~47% urine (2% as parent) [8] [6]	Metabolism is primary clearance pathway (~88%) [8]
Key Metabolizing Enzymes	CYP3A4 (83%), CYP2C19 (16%), CYP2D6 (1%) [2]	-
Autoinduction	Steady-state exposure ~50% lower vs. single dose [2] [3]	Due to autoinduction of CYP3A4 metabolism

Detailed Experimental Protocols from Key Studies

The quantitative data in the table above were generated through rigorous bioanalytical and clinical studies. Below are the methodologies for the core experiments cited.

Bioanalytical Method for Quantifying Encorafenib and Metabolites

A validated LC-MS/MS method was developed for the simultaneous quantitation of **encorafenib** and its combination therapy partner, cetuximab, in plasma [1] [7].

- Analytical Platform: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1] [7].
- Chromatography: Specific column and mobile phase details are not provided in the searched articles.
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) in positive polarity mode [1].
 - **Encorafenib**: Precursor ion → product ion transition of m/z 540.15 → 369.85 [1].
 - **Internal Standard**: Tofacitinib was used (m/z 313.17 → 221.05) [1].
- Sample Preparation: Involved processing rat plasma samples [1] [7].
- Validation: The method was validated per FDA guidelines, demonstrating excellent linearity, precision, accuracy, recovery, and stability under various conditions [1] [7].

Mass Balance and Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A phase I, open-label study investigated the ADME of **encorafenib** in healthy male subjects [8].

- Study Design (**NCT01436656**) : Single-center, open-label study [8].
- Participants: Four healthy male subjects [8].
- Dose: A single oral dose of 100 mg [¹⁴C]-radiolabeled **encorafenib** (90 µCi) [8].
- Data Collection:
 - Total radioactivity was measured in blood, plasma, urine, and feces for up to 96 hours post-dose to determine recovery and mass balance [8].
 - Plasma concentrations of unlabeled **encorafenib** were measured using HPLC-MS/MS to determine pharmacokinetic parameters [8].
 - Metabolites in excreta were profiled and identified using advanced chromatographic techniques [8].

Clinical Drug-Drug Interaction (DDI) Studies

Several clinical DDI studies were conducted to evaluate the interaction potential of **encorafenib**, primarily documented in a phase I study (NCT03864042) [2] [3].

- Study Design: Conducted in patients with BRAF V600-mutant advanced solid tumors [2] [3].
- DDI as "Victim" Drug: The effect of a moderate CYP3A4 inducer (modafinil 400 mg QD) on steady-state **encorafenib** PK was evaluated. Plasma concentrations were collected pre- and post-modafinil co-administration for non-compartmental analysis [3].
- DDI as "Perpetrator" Drug: The effect of steady-state **encorafenib** on the PK of sensitive probe substrates like rosuvastatin (for OATP1B1/BCRP transporters) and bupropion (for CYP2B6) was assessed [2].

Pharmacokinetic-Pharmacodynamic Relationship and Pathway Visualization

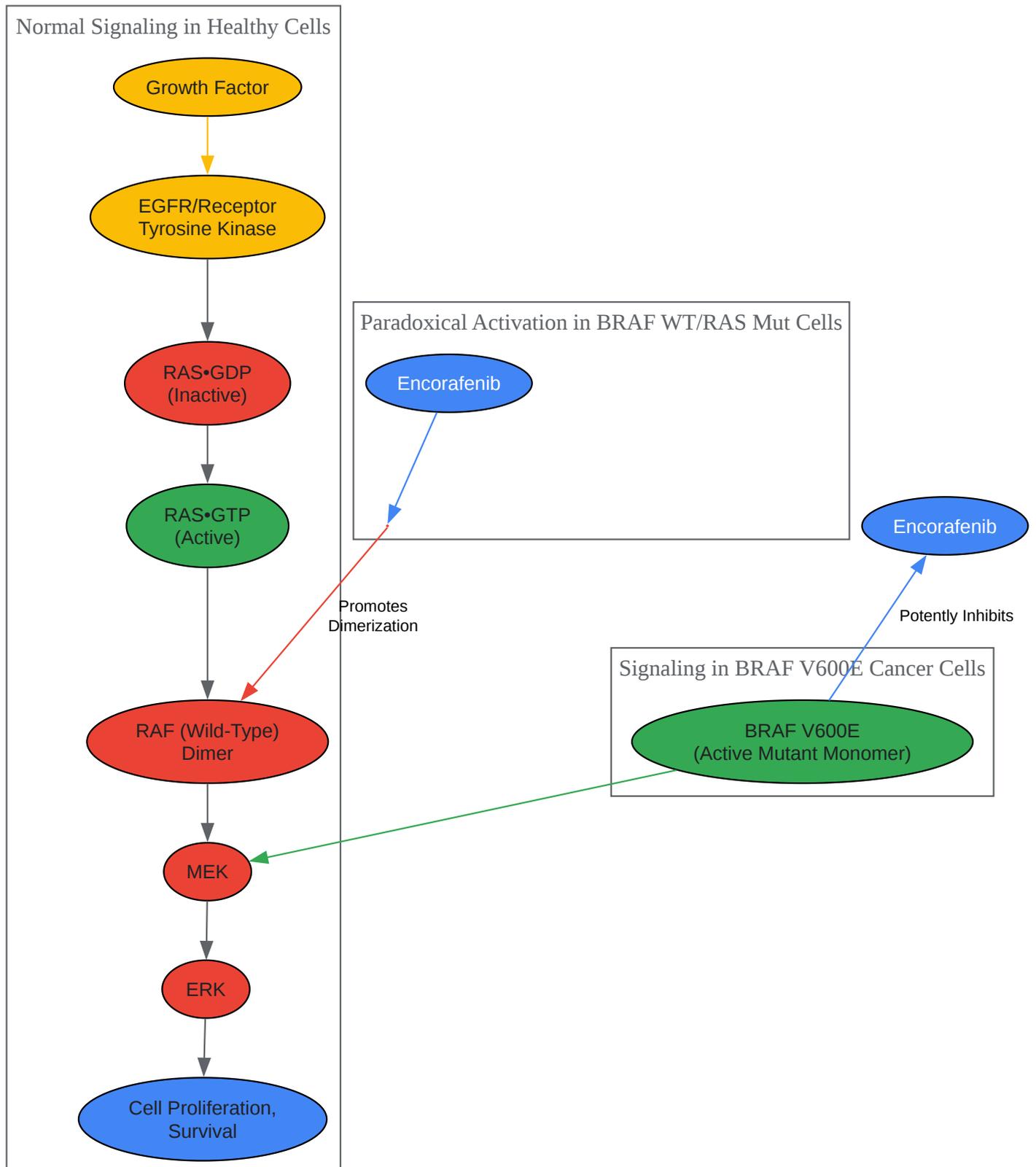
Encorafenib's clinical efficacy is driven not only by its plasma PK but also by its unique **target binding kinetics**.

Key Mechanistic Insights

- **Prolonged Target Engagement:** Although **encorafenib** has a relatively short plasma half-life (~6 hours), it exhibits a very long **dissociation half-life ($T_{1/2-diss} > 30$ hours)** from the BRAF V600E mutant protein. This means that once the drug binds to its target, it remains bound for an extended period, leading to sustained pathway inhibition even as plasma levels decline [5].
- **Paradoxical MAPK Pathway Activation:** Like other BRAF inhibitors, **encorafenib** can paradoxically activate the MAPK pathway in BRAF wild-type cells with pre-existing RAS mutations, a class effect contributing to side effects like cutaneous squamous cell carcinoma. **Encorafenib's** high "paradox index" suggests a wider therapeutic window compared to earlier BRAF inhibitors [5].

MAPK Signaling Pathway and Encorafenib Mechanism

The following diagram illustrates the MAPK signaling pathway targeted by **encorafenib**, showing both its intended inhibitory action and the paradoxical activation effect.



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